4-Bromo-2,5-dinitro-3-fluorotoluene
Overview
Description
4-Bromo-2,5-dinitro-3-fluorotoluene is an organic compound with the chemical formula C7H4BrN2O4F. It is also known as 4-Bromo-2,5-dinitrofluoro-3-toluene. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a toluene ring, making it a highly functionalized aromatic compound.
Preparation Methods
The synthesis of 4-Bromo-2,5-dinitro-3-fluorotoluene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 4-bromo-3-fluorotoluene, followed by further functionalization to introduce the nitro groups at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-2,5-dinitro-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2,5-dinitro-3-fluorotoluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dinitro-3-fluorotoluene involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like nitro and fluorine can significantly influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Bromo-2,5-dinitro-3-fluorotoluene can be compared with similar compounds such as:
4-Bromo-3-fluorotoluene: Lacks the nitro groups, making it less reactive in certain substitution reactions.
2-Bromo-5-fluorotoluene: Has a different substitution pattern, affecting its chemical properties and reactivity.
4-Bromo-2,5-dinitrotoluene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-bromo-3-fluoro-1-methyl-2,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)6(9)7(3)11(14)15/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNSGLWHGKVLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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